

The Pharmacological Profile of RY764: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	RY764	
Cat. No.:	B1680353	Get Quote

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Abstract

RY764 is a potent and selective small-molecule agonist of the melanocortin subtype-4 receptor (MC4R).[1] As a key regulator of energy homeostasis and sexual function, the MC4R represents a significant therapeutic target. This document provides a comprehensive technical overview of the pharmacological profile of RY764, synthesized from available data and contextualized with established knowledge of selective MC4R agonists. Due to the limited public availability of the full primary research data for RY764, this guide incorporates representative data and methodologies from studies of other selective MC4R agonists to provide a thorough and practical resource for researchers, scientists, and drug development professionals.

Introduction to RY764 and the Melanocortin-4 Receptor (MC4R)

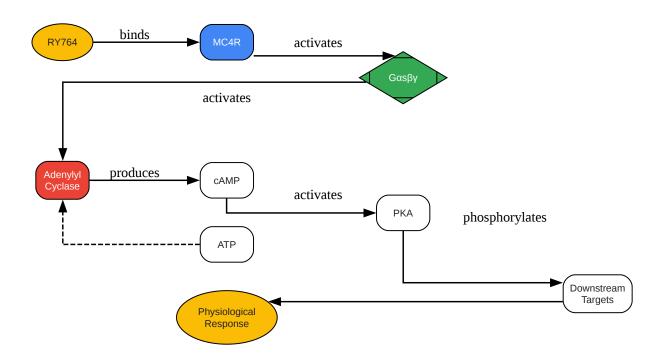
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in the regulation of food intake, energy expenditure, and sexual behavior. Activation of the MC4R is associated with anorexigenic effects (reduction in food intake) and pro-erectile activity. Consequently, MC4R agonists are of significant interest for the development of therapeutics targeting obesity and sexual dysfunction.



RY764 has been identified as a novel isoquinuclidine derivative that acts as a potent and selective agonist for the MC4R.[1] In vivo studies have demonstrated its potential to reduce food intake and enhance erectile activity in rodent models.[1]

MC4R Signaling Pathways

The MC4R primarily couples to the Gas subunit of the heterotrimeric G-protein. Agonist binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological responses associated with MC4R activation.



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Figure 1: Simplified MC4R Gαs signaling pathway.

In Vitro Pharmacological Profile



The in vitro characterization of a novel MC4R agonist like **RY764** typically involves assessing its binding affinity and functional potency at the target receptor, as well as its selectivity against other melanocortin receptor subtypes.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is quantified. The resulting value is often expressed as the inhibitor constant (Ki).

Table 1: Representative Binding Affinities (Ki, nM) of Selective MC4R Agonists

Compound	hMC1R	hMC3R	hMC4R	hMC5R
α-MSH	0.2	3.9	3.9	5.3
Setmelanotide	52	5.6	2.1	930
LY2112688	1,800	120	1.1	>10,000

| RY764 | Data not publicly available | Data not publicly available | Potent | Data not publicly available |

Note: Data for α -MSH, Setmelanotide, and LY2112688 are included for comparative purposes. "Potent" for **RY764** is based on the qualitative description in its primary publication abstract.[1]

Functional Potency

Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. For MC4R agonists, this is typically assessed by measuring cAMP production in cells expressing the receptor. The result is expressed as the half-maximal effective concentration (EC50).

Table 2: Representative Functional Potencies (EC50, nM) of Selective MC4R Agonists in cAMP Assays



Compound	hMC1R	hMC3R	hMC4R	hMC5R
α-MSH	0.1	0.6	0.4	1.0
Setmelanotide	11.5	2.1	0.27	451
LY2112688	1,100	110	0.7	>10,000

| RY764 | Data not publicly available | Data not publicly available | Potent | Data not publicly available |

Note: Data for α -MSH, Setmelanotide, and LY2112688 are included for comparative purposes. "Potent" for **RY764** is based on the qualitative description in its primary publication abstract.[1]

In Vivo Pharmacological Profile

In vivo studies are crucial for understanding the physiological effects of a drug candidate. For an MC4R agonist like **RY764**, key in vivo assessments include its impact on food intake and erectile function.

Anorexigenic Effects

The activation of central MC4R is known to suppress food intake. This effect is typically evaluated in rodent models by measuring food consumption over a set period following administration of the test compound.

Table 3: Representative In Vivo Efficacy of MC4R Agonists on Food Intake

Compound	Species	Dose	Route	Effect on Food Intake
MTII	Rat	1-5 nmol	ICV	Dose- dependent reduction
Ro27-3225	Rat	1-10 nmol	ICV	Dose-dependent reduction



| RY764 | Rodent | Not specified | Not specified | Mechanism-based reduction |

Note: Data for MTII and Ro27-3225 are included as representative examples. The effect of **RY764** is based on the qualitative description in its primary publication abstract.[1][2]

Pro-Erectile Effects

MC4R agonists have been shown to facilitate penile erections. This is often assessed in male rodents by observing erectile responses "ex copula" (without the presence of a female) or by measuring the intracavernosal pressure (ICP) response to cavernous nerve stimulation.

Table 4: Representative In Vivo Efficacy of MC4R Agonists on Erectile Function

Compound	Species	Dose	Route	Effect on Erectile Function
THIQ	Mouse	10 mg/kg	i.v.	Potentiation of erectile responses
MTII	Rat	0.025 mg/kg	S.C.	Induction of repeated erections

| RY764 | Rodent | Not specified | Not specified | Augmentation of erectile activity |

Note: Data for THIQ and MTII are included as representative examples. The effect of **RY764** is based on the qualitative description in its primary publication abstract.[1][3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to characterize selective MC4R agonists.

Radioligand Binding Assay

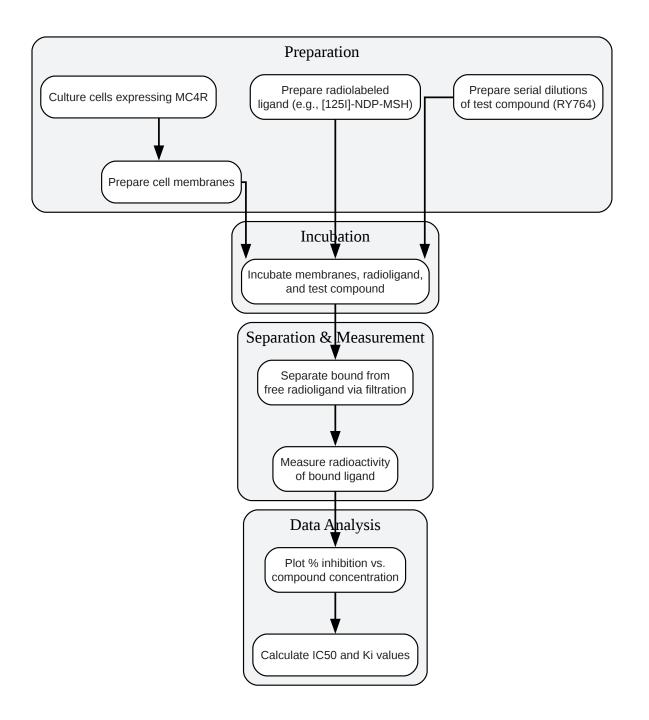




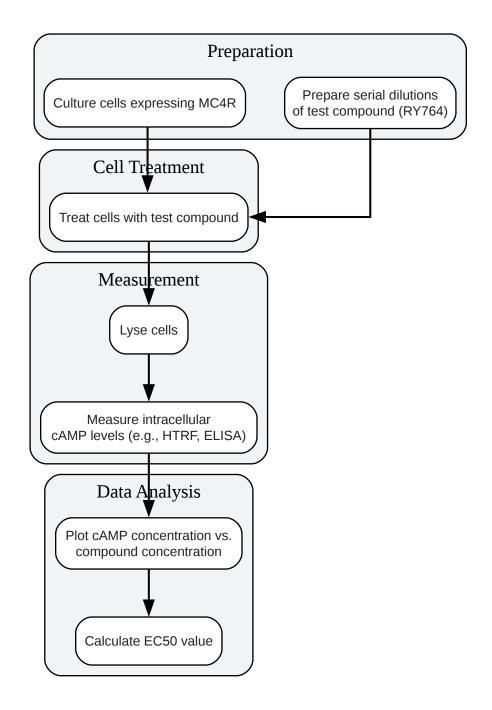


This protocol describes a standard method for determining the binding affinity of a test compound for the MC4R.

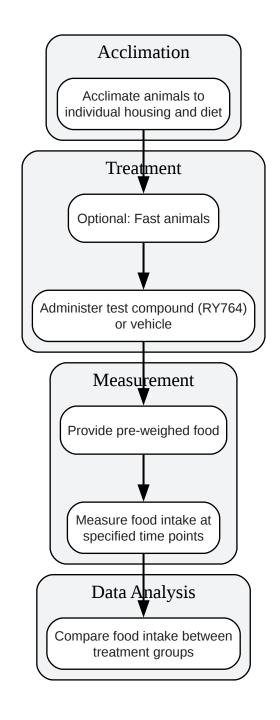












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